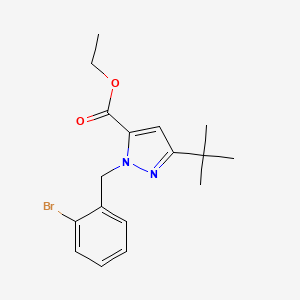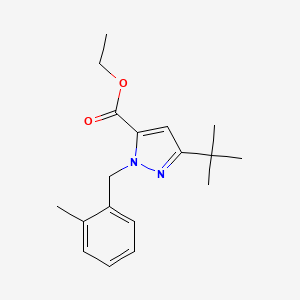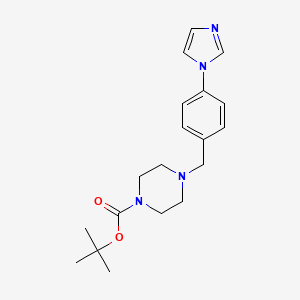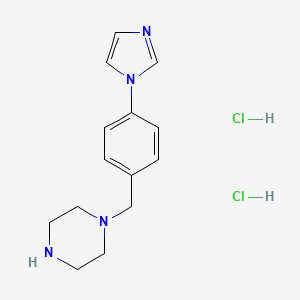
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% (1-PPZ-DHC-95), is a piperazine derivative with potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 253.76 g/mol. 1-PPZ-DHC-95 has been studied for its potential to act as a ligand in various biochemical and physiological processes.
科学研究应用
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to act as a ligand in various biochemical and physiological processes. It has been used in studies of neurotransmitter receptors, ion channels, and G-protein coupled receptors (GPCRs). It has also been used to study the binding of small molecules to proteins, as well as the binding of proteins to other molecules. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been used to study the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.
作用机制
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% acts as a ligand to bind to receptor sites on proteins. It binds to these sites with a high affinity, allowing it to interact with the target protein and initiate a physiological response. The binding of 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% to the receptor site triggers a conformational change in the protein, which can then activate or inhibit the protein's activity.
Biochemical and Physiological Effects
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to affect various biochemical and physiological processes. It has been shown to modulate the activity of several neurotransmitter receptors, ion channels, and GPCRs. In addition, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been shown to affect the binding of small molecules to proteins and the binding of proteins to other molecules. It has also been shown to modulate the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.
实验室实验的优点和局限性
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high purity makes it suitable for use in a wide range of experiments. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has a high affinity for receptor sites, allowing it to interact with target proteins and initiate a physiological response. However, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% does have some limitations for use in lab experiments. It is not a very potent ligand, and its effects may not be as strong as those of other molecules. Additionally, it is not very soluble in water, which may limit its use in certain types of experiments.
未来方向
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has potential applications in a wide range of scientific research fields. Future research could focus on exploring its potential for use as a ligand in drug discovery and development. Additionally, further research could investigate its potential for use in gene regulation and protein engineering. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the binding of proteins to other molecules, such as nucleic acids and carbohydrates. Finally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the activity of various neurotransmitter receptors, ion channels, and GPCRs.
合成方法
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-piperazine with 4-bromo-4-pyridin-1-ylbenzene in the presence of potassium carbonate in aqueous dimethylformamide (DMF) at room temperature. The second step involves the reaction of the resulting product with dihydrochloride in DMF at 80°C for two hours. The final product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
1-[(4-pyridin-4-ylphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.2ClH/c1-3-15(16-5-7-17-8-6-16)4-2-14(1)13-19-11-9-18-10-12-19;;/h1-8,18H,9-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLMTPBSQLYWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


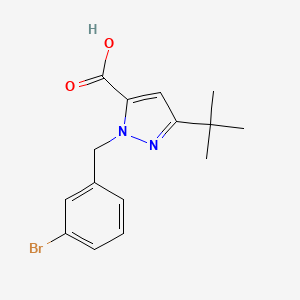
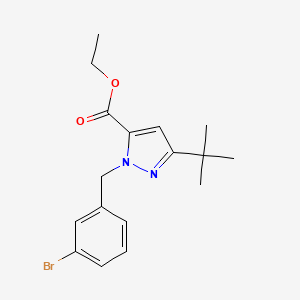

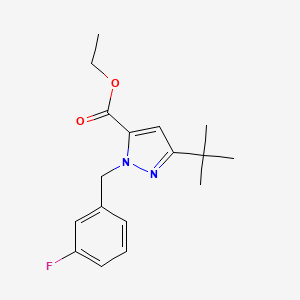
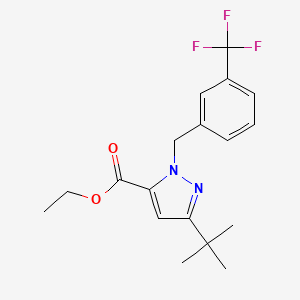
![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
